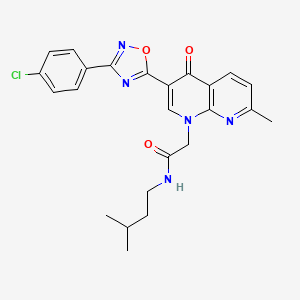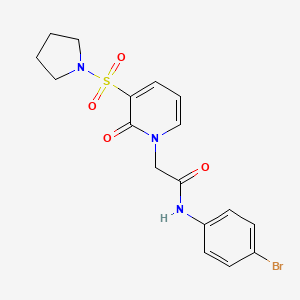
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-isopentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with structures similar to the one you provided often have biological or pharmacological activity. They may contain functional groups such as oxadiazole and naphthyridinone, which are found in various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like X-ray crystallography, NMR, and mass spectrometry. These techniques provide information about the arrangement of atoms in the molecule and their chemical environments .Chemical Reactions Analysis
The chemical reactivity of such compounds can be influenced by the functional groups present in the molecule. For instance, the oxadiazole ring might undergo reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, and stability can be determined experimentally. Computational methods can also provide estimates of these properties .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis
The use of microwave irradiation has been explored for the synthesis of 1,3,4-oxadiazolyl 1,8-naphthyridines, offering a convenient method under solvent-free conditions. This approach not only simplifies the synthesis process but also potentially enhances the yield and purity of these compounds, making them more accessible for further research applications (Mogilaiah, Swamy, Chandra, & Srivani, 2009).
Antibacterial Agents
Several studies have focused on synthesizing derivatives of 1,3,4-oxadiazole and naphthyridine to evaluate their antibacterial activity. These compounds have been found to exhibit significant antibacterial properties, making them candidates for developing new antibacterial drugs. The synthesis strategies involve creating various derivatives to optimize their activity against specific bacterial strains (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Anticancer Evaluation
The synthesis and characterization of naphthyridine and oxadiazole derivatives have also been investigated for their anticancer properties. Through a series of chemical modifications, researchers aim to identify compounds with potent anticancer activity, which can lead to the development of new therapeutic agents for cancer treatment. These studies include in vitro evaluations to assess the efficacy of these compounds against various cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with such compounds depend on their physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on handling, storage, and disposal of chemicals. They also describe the hazards, first aid measures, and personal protective equipment associated with the chemical .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5O3/c1-14(2)10-11-26-20(31)13-30-12-19(21(32)18-9-4-15(3)27-23(18)30)24-28-22(29-33-24)16-5-7-17(25)8-6-16/h4-9,12,14H,10-11,13H2,1-3H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQZFRMDKZUEFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCCC(C)C)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-isopentylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridin-2-amine](/img/structure/B2889934.png)

![1,2-Diazaspiro[2.4]hept-1-ene-5-carboxylic acid](/img/structure/B2889936.png)

![2-Fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]acetic acid](/img/structure/B2889939.png)
![3-{[(4-Chlorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B2889943.png)

![2-chloro-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2889946.png)
![3,4-Difluoro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2889947.png)

![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2889951.png)
![(E)-1-(4-benzylpiperazino)-3-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B2889952.png)
![(Z)-4-(diethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2889954.png)
![diethyl 2-(2,5-dichlorothiophene-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2889957.png)